molecular formula C11H20O B094346 2-Oxaspiro[4.7]dodecane CAS No. 182-99-0

2-Oxaspiro[4.7]dodecane

Katalognummer B094346
CAS-Nummer: 182-99-0
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: AMEKYLXXSLTPSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxaspiro[4.7]dodecane is a bicyclic compound that has gained significant attention in recent years due to its unique structure and potential applications in various scientific fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

The mechanism of action of 2-Oxaspiro[4.7]dodecane is not fully understood, but it is believed to interact with various cellular pathways and receptors. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, which may have implications for its potential use in drug development.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have potential as an anticancer agent, although more research is needed to fully understand its potential in this area.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Oxaspiro[4.7]dodecane is its unique structure, which makes it an ideal candidate for various scientific research applications. However, its synthesis process can be complex and time-consuming, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential limitations and drawbacks in different experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on 2-Oxaspiro[4.7]dodecane, including its use in drug development, materials science, and chemical synthesis. Some potential areas of research include exploring its potential as an anticancer agent, studying its interactions with different cellular pathways and receptors, and optimizing its synthesis process for greater efficiency and effectiveness.
In conclusion, this compound is a unique compound with many potential applications in various scientific fields. Its synthesis process has been optimized over the years, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. While more research is needed to fully understand its potential uses and limitations, this compound holds great promise for future scientific research.

Synthesemethoden

The synthesis of 2-Oxaspiro[4.7]dodecane involves a multi-step process that includes the reaction of a ketone with a diol, followed by a cyclization reaction. This process has been optimized over the years to produce high yields of the compound and has been studied extensively for its efficiency and effectiveness.

Wissenschaftliche Forschungsanwendungen

2-Oxaspiro[4.7]dodecane has been used in various scientific research applications, including drug discovery and development, chemical synthesis, and materials science. Its unique structure and properties make it an ideal candidate for these applications, and it has been studied extensively for its potential uses in these fields.

Eigenschaften

CAS-Nummer

182-99-0

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

2-oxaspiro[4.7]dodecane

InChI

InChI=1S/C11H20O/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h1-10H2

InChI-Schlüssel

AMEKYLXXSLTPSU-UHFFFAOYSA-N

SMILES

C1CCCC2(CCC1)CCOC2

Kanonische SMILES

C1CCCC2(CCC1)CCOC2

Andere CAS-Nummern

182-99-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.